molecular formula C11H15ClN2O2 B11951110 2-dimethylaminoethyl N-(2-chlorophenyl)carbamate CAS No. 103859-14-9

2-dimethylaminoethyl N-(2-chlorophenyl)carbamate

Cat. No.: B11951110
CAS No.: 103859-14-9
M. Wt: 242.70 g/mol
InChI Key: HAQBNZPNFVCOBI-UHFFFAOYSA-N
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Description

2-dimethylaminoethyl N-(2-chlorophenyl)carbamate is an organic compound with the molecular formula C11H15ClN2O2. This compound is part of the carbamate family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-dimethylaminoethyl N-(2-chlorophenyl)carbamate typically involves the reaction of 2-chloroaniline with dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-dimethylaminoethyl N-(2-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-dimethylaminoethyl N-(2-chlorophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives for further study.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-dimethylaminoethyl N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-dimethylaminoethyl N-(2,5-dichlorophenyl)carbamate
  • 2-dimethylaminoethyl N-(3,4-dichlorophenyl)carbamate
  • 2-dimethylaminoethyl N-(3-chlorophenyl)carbamate

Uniqueness

2-dimethylaminoethyl N-(2-chlorophenyl)carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it valuable for specific research and industrial applications.

Properties

CAS No.

103859-14-9

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-(2-chlorophenyl)carbamate

InChI

InChI=1S/C11H15ClN2O2/c1-14(2)7-8-16-11(15)13-10-6-4-3-5-9(10)12/h3-6H,7-8H2,1-2H3,(H,13,15)

InChI Key

HAQBNZPNFVCOBI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

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